molecular formula C23H15BrN4O2 B2703543 2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291862-10-6

2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No. B2703543
CAS RN: 1291862-10-6
M. Wt: 459.303
InChI Key: KIPADJYVBPSDKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of nitroimidazole with phenacyl bromide derivatives in the presence of a base . The formation of these compounds is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular SNAr reaction, with the loss of the nitro group as potassium nitrite .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by El-Hashash et al. (2012) focused on the synthesis of various phthalazine derivatives, including triazolo-, oxadiazolo-, thiadiazol-, and pyrazolo-phthalazine compounds, to evaluate their antimicrobial properties. These compounds showed promising antimicrobial activity, indicating their potential as bioactive agents (El-Hashash, El-Kady, Taha, & El-Shamy, 2012).

  • Another research effort by Sridhara et al. (2010) designed and synthesized new 2-substituted phthalazin-1(2H)-one derivatives with antimicrobial activities. These compounds were evaluated against various bacterial and fungal strains, with several demonstrating effective antimicrobial properties (Sridhara, Reddy, Keshavayya, Goud, Somashekar, Bose, Peethambar, & Gaddam, 2010).

Anticancer Activity

  • A series of S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone, a related scaffold, were synthesized and evaluated for their anticancer activities by Saad and Moustafa (2011). Some compounds exhibited significant cytotoxic activities against various cancer cell lines, highlighting the anticancer potential of these structures (Saad & Moustafa, 2011).

Novel Core Skeleton for Drug Design

Synthesis Techniques and Characterization

  • Shekouhy and Hasaninejad (2012) described a catalyst-free, one-pot synthesis of 2H-indazolo[2,1-b]phthalazine-triones under ultrasonic irradiation, using a neutral ionic liquid as the reaction medium. This method allows for the synthesis of a broad range of structurally diverse products efficiently and with good yields (Shekouhy & Hasaninejad, 2012).

properties

IUPAC Name

2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O2/c1-14-7-2-3-10-17(14)21-25-22(30-27-21)20-18-11-4-5-12-19(18)23(29)28(26-20)16-9-6-8-15(24)13-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPADJYVBPSDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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